1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-14-5-10-19(27-2)18(12-14)23-20(25)17-4-3-11-24(21(17)26)13-15-6-8-16(22)9-7-15/h3-12H,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEPKBVIZDBYJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-fluorobenzylamine with 2-methoxy-5-methylbenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its role as a potential therapeutic agent due to its structural characteristics that may confer specific biological activities:
- Anticancer Activity : Research indicates that derivatives of dihydropyridine compounds can exhibit anticancer properties. The fluorophenyl and methoxy groups may enhance the compound's ability to interact with biological targets involved in cancer proliferation and survival pathways. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, suggesting that this compound may also possess similar properties.
- Antimicrobial Properties : The dihydropyridine scaffold is known for its antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial potency.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is crucial for optimizing its pharmacological properties:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Increases lipophilicity and enhances binding affinity to biological targets. |
| Methoxy Group | May improve solubility and bioavailability. |
| Dihydropyridine Core | Essential for biological activity; contributes to receptor interactions. |
Research has indicated that modifications to these functional groups can significantly alter the compound's potency and selectivity for specific targets.
Case Studies and Research Findings
Several studies have investigated the applications of related compounds, providing insights into the potential uses of this compound:
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted a series of dihydropyridine derivatives that showed promising anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest . Although this specific compound was not tested, the findings suggest a pathway for future research.
- Antimicrobial Studies : Research has shown that similar dihydropyridine compounds possess broad-spectrum antimicrobial activity. For instance, a recent study indicated that modifications in the aromatic substitution patterns can lead to enhanced efficacy against resistant bacterial strains .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds have revealed that structural modifications can lead to improved absorption and distribution profiles, which are critical for therapeutic effectiveness .
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The methoxy group may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Table 1: Substituent Effects on Pharmacological Profiles
Heterocyclic Core Variations
- Furo[2,3-b]pyridine Derivatives (e.g., 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide): Replacement of the dihydropyridine core with a furopyridine system introduces an oxygen atom, altering electronic distribution and hydrogen-bonding capacity. Such changes may redirect activity toward kinase inhibition (e.g., Merestinib in ) rather than cannabinoid receptor modulation .
- Pyrimidine Derivatives (e.g., N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide): Pyrimidine cores lack the conjugated enone system of dihydropyridines, reducing redox activity and altering binding kinetics. These compounds often target enzymes like cytochrome P450, underscoring the dihydropyridine scaffold’s unique role in receptor antagonism .
Table 2: Core Heterocycle Impact on Target Engagement
Functional Group Modifications in Dihydropyridines
- However, these modifications may compromise blood-brain barrier penetration compared to the target compound .
- Merestinib (N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide) :
This kinase inhibitor features a 6-methyl group and a complex indazolyloxy-phenyl substituent. The methyl group may stabilize the dihydropyridine ring, while the indazole moiety directs selectivity toward tyrosine kinases like AXL, contrasting with the target compound’s simpler aryl groups .
Key Research Findings and Implications
- Carboxamide Aryl Group : The 2-methoxy-5-methylphenyl group in the target compound optimizes receptor binding through a balance of hydrophobic (methyl) and polar (methoxy) interactions, as demonstrated by its superior CB2 affinity over cycloheptyl analogs .
- Fluorine Substitution: The 4-fluorophenylmethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a common trend in drug design .
- Core Flexibility : Dihydropyridine derivatives exhibit broader target promiscuity (e.g., kinases, receptors) than rigid heterocycles like pyrimidines, making them versatile scaffolds for multifunctional drug development .
Biological Activity
The compound 1-[(4-fluorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, known for its diverse biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.43 g/mol. The structure features a dihydropyridine core substituted with a fluorophenyl and methoxy-methyl phenyl group, contributing to its biological properties.
Biological Activity Overview
-
Anticancer Activity
- Research indicates that compounds with similar dihydropyridine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines. The compound's structural attributes may enhance its interaction with cellular targets involved in tumor growth and metastasis.
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
-
Anti-inflammatory Effects
- Compounds in this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that:
- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies and Research Findings
Future Directions
Further research is necessary to:
- Optimize the chemical structure for enhanced potency and selectivity.
- Conduct comprehensive in vivo studies to evaluate safety and efficacy.
- Explore potential combinations with other therapeutic agents to enhance anticancer effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : Start with a cyclocondensation reaction between substituted pyridine precursors and fluorophenyl-methyl intermediates. Optimize using Design of Experiments (DoE) to adjust parameters like temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., Pd/C for coupling reactions). Continuous-flow chemistry (e.g., Omura-Sharma-Swern oxidation) improves yield reproducibility and reduces side products . Purification via column chromatography with silica gel (hexane:ethyl acetate gradients) is typical.
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and NMR (¹H/¹³C) to verify substituent positions. For crystalline samples, X-ray diffraction (as in similar dihydropyridine carboxamides) resolves bond angles and confirms the 2-oxo-1,2-dihydropyridine core . FT-IR identifies carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR) due to structural similarity to known dihydropyridine kinase inhibitors. Use fluorescence polarization for binding affinity measurements. Cell viability assays (MTT or ATP-luminescence) in cancer lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine) and validate with triplicate runs .
Advanced Research Questions
Q. How can contradictory activity data across studies be systematically addressed?
- Methodology : Conduct meta-analysis of published IC₅₀ values, noting variations in assay conditions (e.g., ATP concentrations, buffer pH). Replicate experiments using standardized protocols. Employ molecular dynamics simulations to assess binding mode consistency across homologs (e.g., N-(3-Bromo-2-methylphenyl) analogs) . Validate via isothermal titration calorimetry (ITC) for thermodynamic profiling.
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology : Modify the 2-methoxy-5-methylphenyl group via pro-drug approaches (e.g., esterification of the carboxamide). Use co-solvents (PEG-400/Cremophor EL) for parenteral administration. Assess logP via shake-flask method and compare with computational predictions (e.g., SwissADME). For oral delivery, consider nanoemulsion formulations .
Q. How can structure-activity relationships (SAR) be explored for fluorophenyl and methoxyphenyl substituents?
- Methodology : Synthesize analogs with halogen (Br, Cl) or electron-donating (OH, NH₂) groups at the 4-fluorophenyl position. Test substituent effects on kinase selectivity using panel screens. For the methoxyphenyl group, replace -OCH₃ with -CF₃ or -CN to study steric/electronic impacts. QSAR models (e.g., CoMFA) guide rational design .
Q. What crystallographic techniques resolve intermolecular interactions in solid-state forms?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) identifies H-bonding between the 2-oxo group and adjacent amide protons. Compare packing motifs with N-(3-Bromo-2-methylphenyl) derivatives to assess polymorphism risks . Pair with DSC/TGA to correlate structure with thermal stability.
Q. How do researchers validate target engagement in cellular models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
